An In-depth Technical Guide to 5-Fluoro-2-isopropoxybenzaldehyde
An In-depth Technical Guide to 5-Fluoro-2-isopropoxybenzaldehyde
CAS Number: 610797-48-3
For: Researchers, scientists, and drug development professionals.
Introduction
5-Fluoro-2-isopropoxybenzaldehyde is a substituted aromatic aldehyde of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a fluorine atom and an isopropoxy group on the benzaldehyde scaffold, offers unique electronic and steric properties that make it a valuable intermediate in the synthesis of complex organic molecules. The presence of the fluorine atom can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, a strategy widely employed in drug design.[1] This guide provides a comprehensive overview of the available technical information for 5-Fluoro-2-isopropoxybenzaldehyde, including its chemical properties, plausible synthetic routes, potential applications, and safety considerations.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 5-Fluoro-2-isopropoxybenzaldehyde is presented in the table below.
| Property | Value | Source |
| CAS Number | 610797-48-3 | [2] |
| Molecular Formula | C₁₀H₁₁FO₂ | [2] |
| Molecular Weight | 182.20 g/mol | [2] |
| MDL Number | MFCD11639864 | [2] |
Synthesis and Mechanistic Insights
Plausible Synthetic Route 1: Williamson Ether Synthesis and Subsequent Formylation
This two-step approach likely begins with the commercially available 5-fluoro-2-hydroxybenzaldehyde (also known as 5-fluorosalicylaldehyde).
Step 1: Williamson Ether Synthesis
The synthesis of the isopropoxy ether from 5-fluoro-2-hydroxybenzaldehyde would proceed via a Williamson ether synthesis. This is a classic Sₙ2 reaction where the phenoxide, formed by deprotonating the hydroxyl group with a suitable base, acts as a nucleophile to attack an isopropyl halide.
Experimental Protocol (Hypothetical):
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To a solution of 5-fluoro-2-hydroxybenzaldehyde in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a slight excess of a base like potassium carbonate or sodium hydride.
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Stir the mixture at room temperature to facilitate the formation of the phenoxide.
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Add isopropyl bromide (or iodide) to the reaction mixture.
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Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
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Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
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The organic layer is then washed, dried, and concentrated under reduced pressure.
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Purification of the crude product would likely be achieved by column chromatography.
Plausible Synthetic Route 2: Vilsmeier-Haack Formylation
An alternative approach involves the formylation of a pre-existing 4-fluoro-1-isopropoxybenzene. The Vilsmeier-Haack reaction is a mild and effective method for introducing a formyl group onto electron-rich aromatic rings.
Step 1: Formation of the Vilsmeier Reagent
The Vilsmeier reagent, a chloroiminium ion, is generated in situ from a formamide (like DMF) and phosphorus oxychloride (POCl₃).
Step 2: Electrophilic Aromatic Substitution
The electron-rich aromatic ring of 4-fluoro-1-isopropoxybenzene attacks the electrophilic Vilsmeier reagent, leading to the introduction of the formyl group, primarily at the ortho position to the activating isopropoxy group.
Experimental Protocol (Hypothetical):
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In a reaction vessel under an inert atmosphere, cool a solution of dimethylformamide (DMF) to 0 °C.
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Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with stirring to form the Vilsmeier reagent.
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To this mixture, add 4-fluoro-1-isopropoxybenzene dropwise, maintaining the low temperature.
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After the addition, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
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The reaction is then carefully quenched by pouring it onto ice, followed by neutralization with a base (e.g., sodium hydroxide solution).
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The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
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Purification is typically achieved via column chromatography.
Analytical Characterization (Predicted)
While experimental spectral data for 5-Fluoro-2-isopropoxybenzaldehyde could not be located in the searched literature, predictions can be made based on the analysis of similar structures.
¹H NMR:
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Aldehyde proton (-CHO): A singlet is expected in the downfield region, typically around δ 9.8-10.5 ppm.
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Aromatic protons: The three protons on the benzene ring will appear as multiplets in the aromatic region (δ 6.8-7.8 ppm), with their coupling patterns influenced by the fluorine atom.
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Isopropoxy group (-OCH(CH₃)₂): A septet for the methine proton (CH) is expected around δ 4.5-5.0 ppm, and a doublet for the six methyl protons (CH₃) around δ 1.3-1.5 ppm.
¹³C NMR:
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Carbonyl carbon (-CHO): A signal is expected in the highly deshielded region of the spectrum, around δ 185-195 ppm.
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Aromatic carbons: Signals for the aromatic carbons will appear between δ 110-165 ppm. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
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Isopropoxy carbons: The methine carbon (CH) is expected around δ 70-75 ppm, and the methyl carbons (CH₃) around δ 20-25 ppm.
IR Spectroscopy:
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C=O stretch (aldehyde): A strong, sharp absorption band is expected in the region of 1680-1710 cm⁻¹.
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C-O stretch (ether): A characteristic absorption band should appear in the range of 1200-1260 cm⁻¹.
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C-F stretch: A strong absorption is expected in the fingerprint region, typically around 1200-1250 cm⁻¹.
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Aromatic C-H and C=C stretches: These will be present in their usual regions.
Mass Spectrometry:
The mass spectrum should show a molecular ion peak (M⁺) at m/z = 182.20. Fragmentation patterns would likely involve the loss of the isopropoxy group, the formyl group, and other characteristic fragments.
Applications in Research and Drug Development
Substituted benzaldehydes are crucial building blocks in organic synthesis, and the unique substitution pattern of 5-Fluoro-2-isopropoxybenzaldehyde makes it a promising candidate for various applications.
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Medicinal Chemistry: The incorporation of fluorine into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and bioavailability.[1] This compound can serve as a precursor for the synthesis of novel therapeutic agents. The aldehyde functionality allows for a variety of chemical transformations, including reductive amination to form substituted benzylamines, oxidation to benzoic acids, and participation in various condensation reactions to build more complex molecular scaffolds.
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Materials Science: The aromatic and functionalized nature of this molecule suggests potential use in the development of novel organic materials, such as liquid crystals, polymers, or fluorescent probes.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 5-Fluoro-2-isopropoxybenzaldehyde was not found, information for structurally related compounds suggests that it should be handled with care in a well-ventilated area or a chemical fume hood.[3][4][5][6][7]
General Precautions:
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.
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Inhalation: Avoid breathing vapors or dust.
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Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this chemical.
Conclusion
5-Fluoro-2-isopropoxybenzaldehyde is a valuable chemical intermediate with significant potential in synthetic chemistry, particularly in the realms of drug discovery and materials science. While detailed experimental data is currently limited in the public domain, its synthesis can be reasonably approached through established methodologies like the Williamson ether synthesis and Vilsmeier-Haack formylation. As with any chemical, it should be handled with appropriate safety precautions. Further research into the applications and reactivity of this compound is warranted to fully explore its utility.
References
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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Supporting Information. (n.d.). Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). Unlocking Pharmaceutical Potential: The Role of 5-Fluorosalicylaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 4-Isopropoxybenzaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 2-Fluoro-5-isopropoxy-3-methylbenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). CN102557902A - Preparation method for 5-fluorosalicylaldehyde.
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PubChem. (n.d.). 5-Fluorosalicylaldehyde. Retrieved from [Link]
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MDPI. (n.d.). Copper(II) Complexes of 5–Fluoro–Salicylaldehyde: Synthesis, Characterization, Antioxidant Properties, Interaction with DNA and Serum Albumins. Retrieved from [Link]
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NIST WebBook. (n.d.). Benzaldehyde, 4-fluoro-. Retrieved from [Link]
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PubChemLite. (n.d.). 5-fluoro-2-methoxybenzaldehyde (C8H7FO2). Retrieved from [Link]
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Supporting Information. (n.d.). Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. Retrieved from [Link]
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NIST WebBook. (n.d.). Benzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
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ChemBK. (n.d.). 2-Fluoro-5-isopropoxybenzaldehyde. Retrieved from [Link]
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ResearchGate. (n.d.). The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde.... Retrieved from [Link]
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